8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O5 and its molecular weight is 459.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
The compound and its derivatives have been synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activities. Their affinities for alpha(1)- and alpha(2)-adrenoreceptors have also been determined, indicating potential applications in cardiovascular research and drug development (G. Chłoń-Rzepa et al., 2004).
Analgesic Activity
Research on similar purine derivatives has demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications. These compounds inhibited phosphodiesterase activity, contributing to their pharmacological effects (M. Zygmunt et al., 2015).
Synthesis of Heterocycles
The synthesis of novel heterocycles from similar compounds has been explored, with findings indicating potential applications in the development of new materials due to the anisotropic distribution of interaction energies, which is crucial for designing materials with specific properties (R. Shukla et al., 2020).
Antitumor and Vascular Relaxing Effects
Studies on purino derivatives have shown antitumor activities against specific leukemia types and examined their vascular relaxing effects. Although not all tested compounds showed potent activity, these findings contribute to the ongoing search for effective cancer treatments (T. Ueda et al., 1987).
Potential as Anticancer Agents
The catalysis by molecular iodine in synthesizing pyrano derivatives demonstrated that most compounds synthesized exhibited good anti-proliferative properties against various cancer cell lines. This suggests their potential as anticancer agents, with specific compounds showing promise in preclinical evaluations (Naveen Mulakayala et al., 2012).
Properties
IUPAC Name |
8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-5-6-7-8-13-24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)14-16(29)15-33-18-11-9-17(32-4)10-12-18/h9-12,16,29H,5-8,13-15H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAKZZYKWYIVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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